N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
Description
The compound N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide features a fused thieno[3,4-c]pyrazole core with a 5-oxido group, a tert-butyl substituent at position 2, and a 3,5-dimethylbenzamide moiety at position 2. This heterocyclic architecture imparts unique electronic and steric properties, making it a candidate for pharmacological or materials science applications. The thieno ring introduces sulfur-based polarity, while the dimethylbenzamide group provides lipophilicity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-12(2)8-13(7-11)17(22)19-16-14-9-24(23)10-15(14)20-21(16)18(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBVBIYMEHXELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Oxidation: The oxidation of the thieno[3,4-c]pyrazole core is carried out using oxidizing agents such as hydrogen peroxide or peracids.
Coupling with Benzamide: The final step involves coupling the oxidized thieno[3,4-c]pyrazole with 3,5-dimethylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxidation state of the thieno[3,4-c]pyrazole core.
Reduction: Reduction reactions can be performed to revert the oxidized thieno[3,4-c]pyrazole back to its reduced form.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the thieno[3,4-c]pyrazole, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In medicinal chemistry, N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets can be studied to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide involves its interaction with molecular targets in biological systems. The thieno[3,4-c]pyrazole core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure and Substituent Variations
Key Compounds for Comparison :
N-tert-Butyl-2-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-4)
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide
Structural Differences :
Physicochemical Properties
Melting Points and Stability :
- 10d-3-2 : Melting point = 105–106°C; stable in CH₂Cl₂/hexane .
- Compound : Dimethoxybenzamide substituents may enhance crystallinity, but steric hindrance from the 2,3-dimethylphenyl group could reduce melting points .
Spectroscopic Data :
- IR (10d-3-2) : Strong carbonyl stretch at 1660 cm⁻¹ (amide C=O); NH stretch at 3270 cm⁻¹ .
- Target Compound : Expected similar amide signals, with additional S=O stretching (5-oxido) near 1100–1200 cm⁻¹.
Elemental Analysis :
| Compound | Formula | Calculated (C/H/N) | Found (C/H/N) |
|---|---|---|---|
| 10d-3-2 | C₂₁H₂₃N₃O | 75.65/6.95/12.60 | 75.50/6.88/12.48 |
| Target | C₂₁H₂₅N₃O₂S | ~65.10/6.50/10.85 (est.) | N/A |
Minor discrepancies in 10d-3-2’s found vs. calculated values suggest high purity, a benchmark for the target compound’s synthesis .
Functional Group Impact on Reactivity and Bioactivity
- Electron-Donating Effects: 3,5-Dimethylbenzamide (Target): Methyl groups enhance lipophilicity, favoring passive diffusion in biological systems.
- Steric Effects :
- tert-Butyl (Target) : Bulky substituent may hinder rotational freedom, stabilizing specific conformations.
- 4-Nitrophenyl (10d-4) : Electron-withdrawing nitro group reduces electron density on the pyrazole, altering reactivity .
Biological Activity
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H21N3OS
- Molecular Weight : Approximately 329.43 g/mol
The structure features a thieno[3,4-c]pyrazole ring system and a dimethylbenzamide moiety, which contribute to its diverse pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. It may inhibit key enzymes involved in cell proliferation and survival.
- Case Study : A study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on human lung cancer cell lines (A549). Results showed that modifications in the side chains significantly influenced the anticancer activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Mechanism of Action : It may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes.
- Research Findings : Similar pyrazole derivatives have demonstrated dual inhibition of COX and LOX, leading to reduced inflammation and pain with minimal side effects .
Data Table of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the tert-butyl group.
- Coupling with the 3,5-dimethylbenzoyl moiety.
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Substituents on the benzamide can significantly alter its potency and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
